(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester
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Overview
Description
(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester is an organic compound that features a bromine atom, a nitro group, and a carbamate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors One common method involves the bromination of 5-nitrobenzyl alcohol, followed by the protection of the hydroxyl group with a tert-butyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient and consistent production, as well as the implementation of sustainable practices to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes or other biological molecules, making this compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aryl benzimidazoles: Known for their α-glucosidase inhibitory activity.
5-Bromo-substituted indole phytoalexins: Investigated for their biological activities.
Uniqueness
(2-Bromo-5-nitro-benzyl)-ethyl-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its structural features make it a versatile compound in both synthetic and research contexts.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-nitrophenyl)methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-5-16(13(18)21-14(2,3)4)9-10-8-11(17(19)20)6-7-12(10)15/h6-8H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLPULRPDVENIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)[N+](=O)[O-])Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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